(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid
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Overview
Description
(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid is a fluorinated amino acid derivative. This compound is notable for its trifluorophenyl group, which imparts unique chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid typically involves multiple steps. One common method starts with the condensation of 2,4,5-trifluoronitrobenzene and diethyl malonate, followed by hydrolysis, acidification, and decarboxylation to yield the desired product . Another method involves the reaction of 2,4,5-trifluorobenzyl halide with magnesium metal in an anhydrous organic solvent to form a Grignard reagent, which is then reacted with an appropriate electrophile .
Industrial Production Methods
Industrial production methods for this compound often involve scalable processes that ensure high yield and purity. These methods typically use readily available raw materials and catalysts to facilitate the reactions, making the process cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs for treating neurological disorders.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluorophenyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trifluorophenylacetic acid
- 2,3,4-Trifluorophenylacetic acid
- 2,3,6-Trifluorophenylacetic acid
Uniqueness
(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid is unique due to its specific stereochemistry and the presence of the trifluorophenyl group. This combination imparts distinct chemical and biological properties, making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
(2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15/h1,3,8H,2,13H2,(H,14,15)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJFYJHCOWRRLR-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)F)C[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376129 |
Source
|
Record name | 2,4,5-Trifluoro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749847-57-2 |
Source
|
Record name | 2,4,5-Trifluoro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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